Bacteriostatic Potency Against MRSA: Kendomycin vs. Vancomycin
Kendomycin exhibits a moderate bacteriostatic activity against methicillin-resistant *Staphylococcus aureus* (MRSA) strain COL with an MIC of 5 μg/mL, as reported by Elnakady et al. [1]. In contrast, vancomycin, the clinical gold standard for MRSA, typically shows an MIC₉₀ range of 0.5–2 μg/mL against MRSA isolates, indicating that kendomycin's in vitro potency is lower than that of vancomycin but still in a range considered therapeutically relevant for a natural product lead [2][3]. Importantly, kendomycin's mechanism is bacteriostatic rather than bactericidal, which differentiates it from vancomycin's bactericidal action and suggests potential utility in scenarios where bactericidal activity is not required or may be detrimental [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 5 μg/mL |
| Comparator Or Baseline | Vancomycin: MIC₉₀ typically 0.5–2 μg/mL against MRSA isolates |
| Quantified Difference | Kendomycin MIC is approximately 2.5- to 10-fold higher than vancomycin MIC₉₀ |
| Conditions | Broth microdilution; *S. aureus* strain COL (MRSA) |
Why This Matters
This quantitative MIC data allows researchers to place kendomycin's anti-MRSA activity within the context of established antibiotics, confirming its utility as a bacteriostatic probe molecule for studying cell division and stress responses in *S. aureus*, distinct from the bactericidal mechanism of vancomycin.
- [1] Elnakady YA, et al. Investigations to the Antibacterial Mechanism of Action of Kendomycin. PLoS One. 2016;11(1):e0146165. doi: 10.1371/journal.pone.0146165. View Source
- [2] Antimicrobial Index Knowledgebase. Vancomycin MIC data. Toku-E. View Source
- [3] Niu H, et al. Genotypically Different Clones of Staphylococcus aureus Are Diverse in the Antimicrobial Susceptibility Patterns and Biofilm Formations. Int J Microbiol. 2020;2020:4561932. doi: 10.1155/2020/4561932. View Source
